molecular formula C7H10F2O2S B13545268 2,2-Difluoro-3-(thiolan-2-yl)propanoic acid

2,2-Difluoro-3-(thiolan-2-yl)propanoic acid

Cat. No.: B13545268
M. Wt: 196.22 g/mol
InChI Key: LOKYMAZAXDKLHE-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(thiolan-2-yl)propanoic acid is an organic compound characterized by the presence of two fluorine atoms and a thiolane ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(thiolan-2-yl)propanoic acid typically involves the introduction of fluorine atoms and the formation of the thiolane ring. One common method involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(thiolan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolane ring to a thiol or thioether.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.

Scientific Research Applications

2,2-Difluoro-3-(thiolan-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(thiolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, while the thiolane ring provides unique steric and electronic properties. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-(thiazol-2-yl)propanoic acid
  • 2,2-Difluoro-3-(oxolan-2-yl)propanoic acid
  • 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid

Uniqueness

2,2-Difluoro-3-(thiolan-2-yl)propanoic acid is unique due to the presence of the thiolane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H10F2O2S

Molecular Weight

196.22 g/mol

IUPAC Name

2,2-difluoro-3-(thiolan-2-yl)propanoic acid

InChI

InChI=1S/C7H10F2O2S/c8-7(9,6(10)11)4-5-2-1-3-12-5/h5H,1-4H2,(H,10,11)

InChI Key

LOKYMAZAXDKLHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)CC(C(=O)O)(F)F

Origin of Product

United States

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